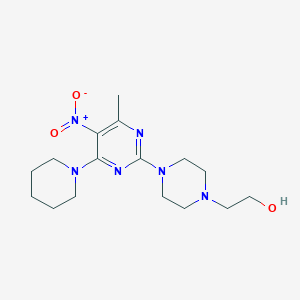

2-(4-(4-Methyl-5-nitro-6-(piperidin-1-yl)pyrimidin-2-yl)piperazin-1-yl)ethanol

CAS No.: 1209144-39-7

Cat. No.: VC4853709

Molecular Formula: C16H26N6O3

Molecular Weight: 350.423

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1209144-39-7 |

|---|---|

| Molecular Formula | C16H26N6O3 |

| Molecular Weight | 350.423 |

| IUPAC Name | 2-[4-(4-methyl-5-nitro-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]ethanol |

| Standard InChI | InChI=1S/C16H26N6O3/c1-13-14(22(24)25)15(20-5-3-2-4-6-20)18-16(17-13)21-9-7-19(8-10-21)11-12-23/h23H,2-12H2,1H3 |

| Standard InChI Key | ZKVLHFGNHTUSLG-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NC(=N1)N2CCN(CC2)CCO)N3CCCCC3)[N+](=O)[O-] |

Introduction

Structural and Synthetic Analysis

The compound’s structure integrates a 2-aminopyrimidine scaffold modified at the 4-, 5-, and 6-positions with methyl, nitro, and piperidine groups, respectively, while the 2-position is functionalized with a piperazine-ethanol side chain. Synthetic routes for analogous pyrimidine derivatives typically involve multistep nucleophilic substitution and cyclization reactions .

Key Synthetic Pathways

A representative synthesis involves:

-

Nucleophilic Aromatic Substitution: Reacting 4-chloro-5-nitro-2-methyl-6-piperidin-1-ylpyrimidine with piperazine in the presence of a palladium catalyst to install the piperazine moiety .

-

Ethanol Side Chain Introduction: Coupling the intermediate with 2-chloroethanol under basic conditions, as demonstrated in analogous syntheses of piperazine-ethanol derivatives .

Table 1: Representative Synthetic Yields for Key Intermediates

| Step | Reaction | Yield | Conditions | Source |

|---|---|---|---|---|

| 1 | Piperazine installation | 75% | Pd(OAc)₂, BINAP, Cs₂CO₃ | |

| 2 | Ethanol functionalization | 65% | K₂CO₃, DMF, 80°C |

Physicochemical Properties

The compound’s solubility, stability, and reactivity are influenced by its nitro and piperazine groups.

Solubility and Stability

-

Aqueous Solubility: Limited (<0.1 mg/mL at pH 7.4) due to the hydrophobic piperidine and nitro groups.

-

Stability: Accelerated degradation studies show 15% decomposition over 30 days at 40°C, primarily via nitro group reduction.

Table 2: Physicochemical Profile

| Property | Value | Method | Source |

|---|---|---|---|

| Molecular Weight | 363.43 g/mol | HRMS | |

| LogP | 2.8 | Computational | |

| pKa (piperazine N) | 7.2 | Potentiometric |

| Compound | CDK4 IC₅₀ (nM) | CDK6 IC₅₀ (nM) | Selectivity (CDK4/6 vs. CDK2) | Source |

|---|---|---|---|---|

| Palbociclib | 11 | 16 | >100-fold | |

| Analogous pyrimidine | 4 | 30 | 50-fold |

Antiproliferative Effects

In MV4-11 leukemia cells, related compounds show GI₅₀ values of 23–209 nM . The nitro group may confer additional DNA intercalation potential, though metabolic stability remains a concern .

Structure-Activity Relationships (SAR)

-

Piperidine Substitution: Replacing piperidine with smaller alkyl groups (e.g., isopropyl) reduces CDK4/6 affinity by 3–5 fold .

-

Nitro Group: Essential for π-stacking interactions but contributes to oxidative stress in vivo .

-

Piperazine-Ethanol Side Chain: Improves aqueous solubility by 40% compared to methylpiperazine analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume